Cinnamic acid, hydrazide
Overview
Description
Cinnamic acid, hydrazide is an organic compound derived from cinnamic acid. It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to the cinnamic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamic acid, hydrazide can be synthesized through the reaction of cinnamic acid with hydrazine. This reaction typically occurs in an aqueous medium at elevated temperatures (around 363 K) and takes about 1.0 to 2.5 hours . Ion-exchange resins with basic properties, such as AV-17-8 and AN-31, have been found to be effective catalysts for this process .
Industrial Production Methods: Industrial production of this compound often involves the use of ion-exchange resin catalysts to enhance the efficiency and yield of the reaction. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Cinnamic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides.
Major Products Formed: The major products formed from these reactions include various hydrazone derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Cinnamic acid, hydrazide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a larvicidal agent, effectively targeting dengue vectors.
Industry: The compound is used in the production of advanced polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of cinnamic acid, hydrazide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been found to promote the assembly of tubulin protofilaments, leading to the stagnation of the G2/M phase cell cycle in cancer cells . This disruption of cell division ultimately results in apoptosis, or programmed cell death, of the cancer cells.
Comparison with Similar Compounds
Cinnamic acid, hydrazide can be compared with other similar compounds, such as:
Acyl Hydrazides: These compounds share the hydrazide functional group but differ in their acyl moieties.
Cinnamic Acid Derivatives: These include various substituted cinnamic acids that exhibit different biological activities.
Uniqueness: this compound is unique due to its ability to form a wide range of derivatives with diverse biological activities. Its structural versatility allows for modifications that can enhance its efficacy in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and diverse reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new therapeutic agents.
Properties
IUPAC Name |
3-phenylprop-2-enehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-7H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWDGUWQZYXGTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294768 | |
Record name | 3-Phenyl-2-propenoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3538-69-0 | |
Record name | 3-Phenyl-2-propenoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3538-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-2-propenoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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